PEG3 Linker Confers Superior PROTAC-Mediated Degradation Activity Compared to PEG2 and PEG4 Variants in ERα-Targeting Systems
In a direct head-to-head comparison of ERα-targeting PROTAC molecules differing only in PEG linker length, the PEG3-containing variant (LCL-ER(dec)) exhibited the highest ERα degradation activity relative to the PEG2 variant (LCL-ER(dec)-P2) and PEG4 variant (LCL-ER(dec)-P4). All three compounds demonstrated comparable ERα binding affinity with IC₅₀ values in the 30-50 nM range, indicating that the differential degradation activity arises from linker length effects on ternary complex geometry rather than target engagement [1].
| Evidence Dimension | PROTAC-mediated target degradation efficiency |
|---|---|
| Target Compound Data | LCL-ER(dec) with PEG3 linker: highest ERα degradation activity among tested variants |
| Comparator Or Baseline | LCL-ER(dec)-P2 (PEG2 linker) and LCL-ER(dec)-P4 (PEG4 linker): both with IC₅₀ = 30-50 nM for ERα binding but lower degradation activity |
| Quantified Difference | PEG3 variant showed measurably higher degradation than both PEG2 and PEG4 variants despite equivalent target binding affinity |
| Conditions | ERα-targeting decoy nucleic acid PROTAC system evaluated by western blotting for ERα degradation; binding affinity measured by fluorescence polarization |
Why This Matters
This direct comparative evidence demonstrates that PEG3 is not arbitrarily interchangeable with PEG2 or PEG4—the three-unit spacer confers a spatial geometry advantage that maximizes degradation efficiency, making S-acetyl-PEG3-alcohol the rational choice for building PROTAC libraries where linker length optimization is critical.
- [1] MEDCHEM NEWS. 2023;33(2):72-73. Figure 3. ERα degradation activity comparison: LCL-ER(dec) with PEG3 linker showed highest degradation; PEG2 and PEG4 variants had lower activity despite comparable IC₅₀ values (30-50 nM) for ERα binding. View Source
